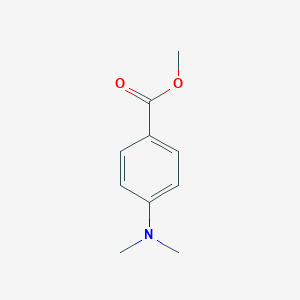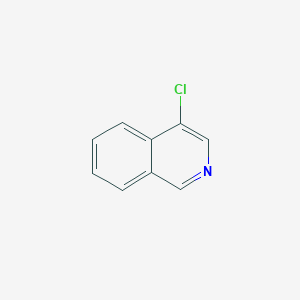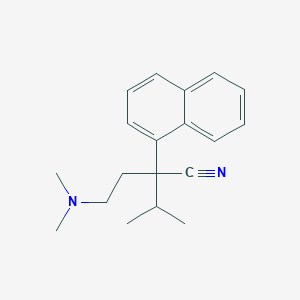
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile, also known as DIAN, is a synthetic compound that belongs to the family of naphthaleneacetonitriles. It is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用機序
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile functions as a fluorescence probe by binding to biological molecules and emitting light when excited by a light source. The emission spectrum of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile depends on the polarity and environment of the binding site, which allows for the detection of conformational changes and interactions between molecules. In photodynamic therapy, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile generates reactive oxygen species when exposed to light, which can damage cancer cells and induce apoptosis.
生化学的および生理学的効果
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been shown to have low toxicity and minimal effects on cellular metabolism and viability. However, it can interact with certain proteins and enzymes, which can affect their function and activity. alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has also been shown to penetrate cell membranes and localize in specific organelles such as the mitochondria and nucleus.
実験室実験の利点と制限
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile is a versatile and reliable fluorescent probe that can be used in a wide range of applications. It has high sensitivity and specificity for detecting biological molecules and can be easily conjugated with other molecules for labeling and tracking. However, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has limited photostability and can be susceptible to photobleaching, which can affect the accuracy of the results. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be expensive and difficult to synthesize in large quantities.
将来の方向性
There are several future directions for alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile research, including the development of more stable and efficient fluorescent probes, the optimization of photodynamic therapy protocols, and the exploration of new applications in biotechnology and nanotechnology. One potential direction is the use of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a biosensor for detecting and quantifying biomolecules in real-time. Another direction is the incorporation of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile into nanomaterials for targeted drug delivery and imaging. Overall, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has tremendous potential for advancing scientific research and improving human health.
合成法
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be synthesized by condensing 2-(dimethylamino)ethylamine with alpha-isopropyl-1-naphthaleneacetonitrile in the presence of a base such as sodium hydroxide. The reaction yields alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a white crystalline solid that is soluble in most organic solvents. The purity of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be improved by recrystallization or chromatography.
科学的研究の応用
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been extensively used in scientific research as a fluorescent probe for detecting and analyzing biological molecules such as proteins, DNA, and RNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been used as a molecular rotor for studying the dynamics of biomolecules and as a fluorescent tag for labeling and tracking cells in vivo.
特性
CAS番号 |
1425-60-1 |
|---|---|
製品名 |
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile |
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C19H24N2/c1-15(2)19(14-20,12-13-21(3)4)18-11-7-9-16-8-5-6-10-17(16)18/h5-11,15H,12-13H2,1-4H3 |
InChIキー |
MDXSPOTZVVXTIC-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
同義語 |
α-[2-(Dimethylamino)ethyl]-α-isopropyl-1-naphthaleneacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



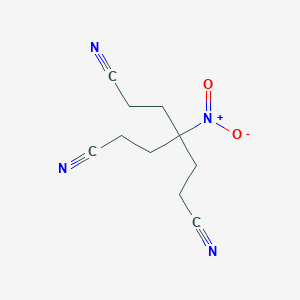
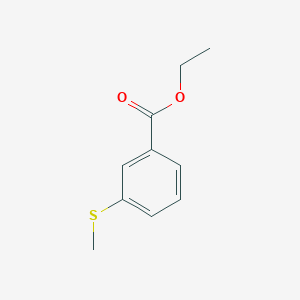
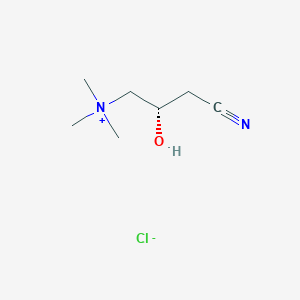

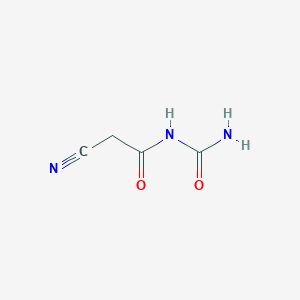

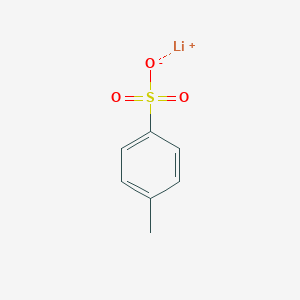
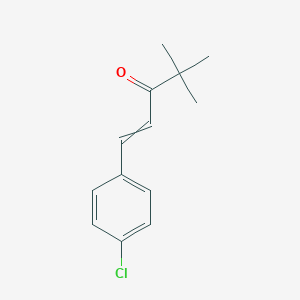
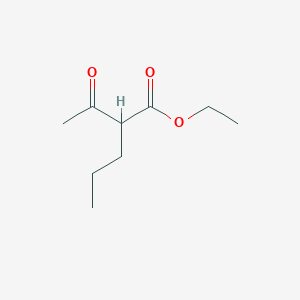
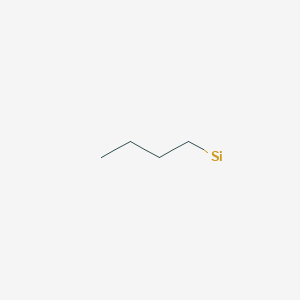
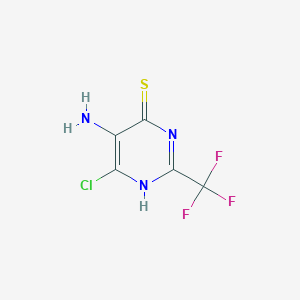
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
